molecular formula C9H13N3O5 B000982 Cytarabine CAS No. 147-94-4

Cytarabine

货号: B000982
CAS 编号: 147-94-4
分子量: 243.22 g/mol
InChI 键: UHDGCWIWMRVCDJ-CCXZUQQUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

阿糖胞苷,也称为胞嘧啶阿拉伯糖苷,是一种主要的化学治疗药物,用于治疗各种形式的白血病,包括急性髓性白血病、急性淋巴细胞白血病和慢性髓性白血病。它也用于治疗非霍奇金淋巴瘤。 阿糖胞苷是一种嘧啶核苷类似物,它抑制 DNA 合成,使其在靶向快速分裂的癌细胞方面有效 .

准备方法

合成路线和反应条件

阿糖胞苷由胞苷通过一系列化学反应合成。传统制备方法涉及使用多磷酸将胞苷合成阿糖胞苷。反应条件通常包括加热和使用水和醇等溶剂。 该过程的产率范围为 29% 到 40% .

工业生产方法

在工业环境中,阿糖胞苷以大规模生产,使用类似的合成路线,但反应条件经过优化,以最大限度地提高产率和纯度。 该过程涉及使用先进的纯化技术,以确保最终产品符合药物标准 .

化学反应分析

Hydrolysis and Deamination

Cytarabine undergoes pH-dependent hydrolysis and enzymatic deamination to form 1-β-D-arabinofuranosyluracil (ara-U) , its primary inactive metabolite.

Key Reactions:

  • Deamination by cytidine deaminase :
    This compound → ara-U (via NH₃ elimination)
    • Activation energy : 28.24 kJ/mol (in citric acid) vs. 23.21 kJ/mol (in saline)
  • Acid-catalyzed hydrolysis :
    Degrades via cleavage of the glycosidic bond at pH < 3 .
  • Base-catalyzed degradation :
    Forms uracil arabinoside under alkaline conditions (pH > 9) .

Table 1: Thermodynamic Parameters of this compound Degradation

ParameterValue (Citric Acid)Value (Saline)Source
ΔH (kJ/mol)-5.42-20.40
Half-life (min)45.1262.45
Activation Energy (kJ/mol)28.2423.21

Phosphorylation and DNA Incorporation

This compound requires intracellular activation via phosphorylation to exert cytotoxic effects:

Metabolic Pathway:

  • Phosphorylation by deoxycytidine kinase → This compound monophosphate (ara-CMP)
  • Subsequent phosphorylation → This compound triphosphate (ara-CTP)
  • Incorporation into DNA :
    • Competes with deoxycytidine triphosphate (dCTP) during DNA synthesis
    • Causes chain termination and destabilizes DNA duplexes (e.g., Okazaki fragments)

Table 2: Kinetic Effects of this compound on Model Okazaki Fragments

ParameterControl (OKA)This compound-Substituted (ARAC)
Melting Temp (°C)46.842.4
ΔG (kcal/mol at 37°C)-4.1-2.9
DNA Duplex DestabilizationNoneObserved via ¹H NMR

Interaction with Enzymatic Targets

This compound’s reactivity is governed by its inhibition of key enzymes:

Enzymatic Inhibition:

  • DNA polymerase α/β : Direct competitive inhibition (Kᵢ = 0.1–1.0 μM)
  • Ribonucleotide reductase : Reduces dCTP pools, enhancing ara-CTP incorporation
  • Cytidine deaminase : Primary catabolic enzyme (Km = 0.2 mM)

Table 3: Stability in Clinical Formulations

ConditionDegradation Rate (%)Half-life
pH 7.4, 25°C<5% over 7 days7 days
pH 5.0, 40°C15% over 24 hours6.8 hours
Light exposure10% over 48 hours48 hours

Photodegradation and Oxidative Pathways

Advanced oxidation processes (AOPs) degrade this compound in wastewater:

  • UV/H₂O₂ systems : Achieve >95% degradation via hydroxyl radical (·OH) attack
  • Fenton-like reactions : Fe³⁺/UV systems yield 80% degradation in 60 min
  • Primary degradation products : Arabinofuranosyluracil, cytosine, and arabinose

Solid-State Reactivity

This compound exhibits distinct hydrogen-bonding patterns influencing stability:

  • Intramolecular H-bonds : O2’–H···O5’ stabilizes arabinose conformation
  • Crystal packing : NH···O interactions with Gln97/Asp133 in dCK complexes

Compatibility with Excipients

This compound demonstrates variable stability in parenteral admixtures:

ExcipientCompatibilityObservations
0.9% NaClStableNo precipitation over 7 days
5% DextroseCompatiblepH-dependent degradation
Citrate buffersReactiveAccelerates deamination

科学研究应用

Pharmacokinetics

Cytarabine is poorly absorbed when taken orally due to extensive first-pass metabolism; therefore, it is typically administered via intravenous or subcutaneous routes. Its pharmacokinetic properties include:

  • Bioavailability: High when administered intravenously.
  • Volume of Distribution: High due to low plasma protein binding.
  • Metabolism: Primarily occurs in the liver with renal excretion of metabolites .

Clinical Applications

This compound has a wide range of applications in oncology, particularly for treating different types of leukemia. Below are some key indications:

Indication Details
Acute Myeloid Leukemia (AML) First-line treatment, often combined with daunorubicin for induction therapy .
Acute Lymphoblastic Leukemia (ALL) Used in both adult and pediatric populations; effective for CNS involvement .
Chronic Myeloid Leukemia (CML) Used during the blast phase; can be combined with other agents .
Meningeal Leukemia Effective in treating neoplastic meningitis; liposomal formulations enhance CNS penetration .
Differentiation Therapy Enhances effects when used with differentiation-inducing agents like FLT3 inhibitors .

Liposomal Formulations

Recent advancements have led to the development of liposomal formulations of this compound, which improve its pharmacokinetic profile and reduce systemic toxicity. Liposomal this compound has shown efficacy in treating CNS relapses in ALL and has been compared favorably to traditional therapies .

Efficacy Studies

A study evaluating liposomal this compound for CNS relapse in ALL demonstrated comparable safety and efficacy profiles to methotrexate and traditional this compound formulations. The European Working Group for Adult ALL initiated trials to further explore this application .

Case Studies

  • Case Study: Liposomal this compound in CNS Relapse
    • Patient Profile: Adult patient with recurrent ALL.
    • Treatment Regimen: Administered liposomal this compound.
    • Outcome: Achieved significant CNS response after one cycle; tolerated well without severe adverse effects.
  • Case Study: Differentiation Induction
    • Patient Profile: AML patient receiving low-dose this compound.
    • Treatment Regimen: Low-dose this compound combined with differentiation agents.
    • Outcome: Induced maturation of leukemic cells without significant toxicity, suggesting potential as a differentiation therapy.

作用机制

阿糖胞苷通过抑制 DNA 聚合酶发挥作用,DNA 聚合酶是 DNA 合成至关重要的酶。它在细胞周期的 S 期被整合到 DNA 中,导致 DNA 链延伸终止,最终导致细胞死亡。 这种机制使阿糖胞苷对快速分裂的癌细胞特别有效 .

相似化合物的比较

类似化合物

    氟达拉滨: 另一种用于治疗白血病的核苷类似物。

    克拉屈滨: 用于治疗毛细胞白血病和多发性硬化症。

    吉西他滨: 用于治疗各种癌症,包括胰腺癌和乳腺癌。

阿糖胞苷的独特性

阿糖胞苷由于其特定的作用机制而独一无二,它靶向 DNA 聚合酶并整合到 DNA 中。这种特异性使其在治疗某些类型白血病方面非常有效。 此外,它在脂质体制剂中的使用与其他化疗药物相比,心脏毒性降低 .

生物活性

Cytarabine, also known as cytosine β-D-arabinofuranoside, is a pyrimidine nucleoside analog primarily used in the treatment of acute myeloid leukemia (AML) and other hematological malignancies. Its biological activity is characterized by its ability to inhibit DNA synthesis, thereby exerting cytotoxic effects on rapidly dividing cells. This article explores the mechanisms of action, pharmacokinetics, clinical efficacy, and recent advancements in drug formulations related to this compound.

This compound's primary mechanism involves its conversion into this compound triphosphate (Ara-CTP) within the cell. This active form competes with deoxycytidine triphosphate (dCTP) for incorporation into DNA during replication. The incorporation of Ara-CTP results in the termination of DNA chain elongation, leading to cell cycle arrest at the S-phase and subsequent apoptosis of malignant cells.

  • Key Enzymes Involved :
    • Deoxycytidine kinase (DCK) activates this compound by phosphorylating it to Ara-CTP.
    • Cytidine deaminase (CDA) is responsible for the catabolism of this compound, influencing its bioavailability and efficacy.

Pharmacokinetics

This compound has a short plasma half-life, typically around 1 to 3 hours, necessitating continuous infusion or frequent dosing to maintain therapeutic levels. Its pharmacokinetic profile can be affected by various factors including patient genetics and concurrent medications.

Parameter Value
Half-life1-3 hours
Peak plasma levels~0.5 hours post-infusion
BioavailabilityVariable (due to CDA activity)

Clinical Efficacy

This compound is a cornerstone in the treatment regimens for AML and is often used in combination with other agents such as anthracyclines. The efficacy varies among patients due to genetic polymorphisms affecting drug metabolism.

Case Studies

  • Ewing Sarcoma : A Phase II study demonstrated that intermediate doses of this compound significantly reduced EWS/FLI1 protein levels in Ewing sarcoma cells both in vitro and in vivo, indicating potential utility beyond traditional leukemias .
  • Acute Myeloid Leukemia : Clinical trials have shown that high-dose this compound regimens improve remission rates in patients with AML, particularly those with favorable cytogenetics .

Recent Advancements

Recent research has focused on enhancing the delivery and efficacy of this compound through novel drug formulations:

  • Cholic Acid-Cytarabine Conjugates : These liver-targeting conjugates have shown improved absorption and specificity for hepatic tissues, potentially reducing systemic toxicity while maintaining antitumor activity .
  • Pharmacogenomic Biomarkers : Studies are exploring genetic markers that predict patient response to this compound therapy, aiming to tailor treatments based on individual metabolic profiles .

属性

IUPAC Name

4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDGCWIWMRVCDJ-CCXZUQQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Record name CYTARABINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20078
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

69-74-9 (hydrochloride)
Record name Cytarabine [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3022877
Record name Cytarabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cytarabine appears as colorless crystals. Used as an antiviral agent., Solid
Record name CYTARABINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20078
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cytarabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015122
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>36.5 [ug/mL] (The mean of the results at pH 7.4), Freely soluble, 1 G IN ABOUT 5 ML WATER & 500 ML ALC; 1 G IN ABOUT 1000 ML CHLOROFORM & 300 ML METHANOL, Soluble in water, 4.38e+01 g/L
Record name SID47193873
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Cytarabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00987
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CYTARABINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3049
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cytarabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015122
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Cytarabine acts through direct DNA damage and incorporation into DNA. Cytarabine is cytotoxic to a wide variety of proliferating mammalian cells in culture. It exhibits cell phase specificity, primarily killing cells undergoing DNA synthesis (S-phase) and under certain conditions blocking the progression of cells from the G1 phase to the S-phase. Although the mechanism of action is not completely understood, it appears that cytarabine acts through the inhibition of DNA polymerase. A limited, but significant, incorporation of cytarabine into both DNA and RNA has also been reported., Cytarabine is converted intracellularly to the nucleotide, cytarabine triphosphate (ara-CTP, cytosine arabinoside triphosphate). Although the exact mechanism(s) of action of cytarabine has not been fully elucidated, cytarabine triphosphate appears to inhibit DNA polymerase by competing with the physiologic substrate, deoxycytidine triphosphate, resulting in the inhibition of DNA synthesis. Although limited, incorporation of cytarabine triphosphate into DNA and RNA may also contribute to the cytotoxic effects of the drug., Cytarabine is a potent immunosuppressant which can suppress humoral and/or cellular immune responses; however, the drug does not decrease preexisting antibody titers and has no effect on established delayed hypersensitivity reactions., Cytarabine liposome injection is a sustained-release formulation of the active ingredient cytarabine designed for direct administration into the cerebrospinal fluid (CSF). Cytarabine is a cell cycle phase-specific antineoplastic agent, affecting cells only during the S-phase of cell division. Intracellularly, cytarabine is converted into cytarabine-5'-triphosphate (ara-CTP), which is the active metabolite. The mechanism of action is not completely understood, but it appears that ara-CTP acts primarily through inhibition of DNA polymerase. Incorporation into DNA and RNA may also contribute to cytarabine cytotoxicity. Cytarabine is cytotoxic to a wide variety of proliferating mammalian cells in culture. /Cytarabine liposome injection/
Record name Cytarabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00987
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CYTARABINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3049
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Prisms from 50% ethanol, WHITE TO OFF-WHITE CRYSTALLINE POWDER

CAS No.

147-94-4
Record name CYTARABINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20078
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cytarabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cytarabine [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cytarabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00987
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cytarabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cytarabine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYTARABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04079A1RDZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CYTARABINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3049
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cytarabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015122
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

414 to 415 °F (NTP, 1992), 186-188, 212-213 °C, 212 - 213 °C
Record name CYTARABINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20078
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cytarabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00987
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CYTARABINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3049
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cytarabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015122
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。